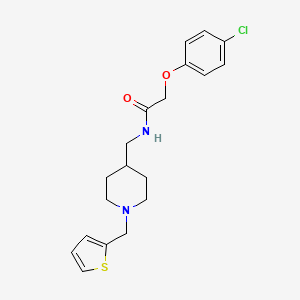

2-(4-chlorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide

Description

2-(4-Chlorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a synthetic acetamide derivative characterized by:

- Core structure: A 2-(4-chlorophenoxy)acetamide backbone.

- Substituents: A piperidin-4-ylmethyl group at the acetamide nitrogen, further substituted with a thiophen-2-ylmethyl moiety at the piperidine nitrogen.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O2S/c20-16-3-5-17(6-4-16)24-14-19(23)21-12-15-7-9-22(10-8-15)13-18-2-1-11-25-18/h1-6,11,15H,7-10,12-14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIKTECZLVIZSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)COC2=CC=C(C=C2)Cl)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Formation of the amide bond: The 4-chlorophenoxyacetic acid is then reacted with N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)amine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural and functional comparisons with related compounds:

Key Structural and Functional Differences

Piperidine vs. Pyrrolidine Rings: The target compound and V00658 use a piperidine ring, while V00648 employs a pyrrolidine ring. The thiophen-2-ylmethyl group in the target compound replaces the 4-chlorophenoxyethyl in V00648, introducing sulfur-based aromaticity and altering electronic properties .

Substituent Positioning: V00658 features a 2-hydroxypropyl linker between the piperidine and 4-chlorophenoxy groups, which may influence solubility and hydrogen bonding compared to the target’s direct thiophene attachment .

Pharmacological Targets: The target compound and V00648/V00658 are hypothesized to inhibit ATF4, a transcription factor involved in stress responses and cancer .

Pharmacological and Biochemical Insights

- ATF4 Inhibitors: V00648 and V00658 demonstrate that 4-chlorophenoxy and piperidine/pyrrolidine moieties are critical for ATF4 binding. The target’s thiophene group may enhance lipophilicity and membrane permeability .

- 5-HT2A Selectivity : AC-90179’s methoxyphenyl and methylbenzyl groups confer selectivity for 5-HT2A over D2 receptors, a feature absent in the target compound .

Biological Activity

2-(4-chlorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a synthetic compound that falls within the acetamide class, characterized by its unique structural features. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of a chlorophenoxy group, a thiophenylmethyl group, and a piperidine moiety contributes to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H23ClN2O3 |

| Molecular Weight | 362.84 g/mol |

| CAS Number | 953996-53-7 |

The biological activity of this compound is primarily mediated through its interactions with various molecular targets, including receptors and enzymes. The mechanism may involve:

- Receptor Binding : The compound may exhibit affinity for specific receptors, influencing signal transduction pathways.

- Enzyme Inhibition : It could inhibit key enzymes involved in metabolic processes or neurotransmission, similar to other acetamides.

Research indicates that compounds with similar structures often engage in non-covalent interactions at active sites of enzymes, potentially leading to significant biological effects.

Anticholinergic Activity

Preliminary studies suggest that this compound may have anticholinergic properties. This activity is significant in the context of treating conditions like Alzheimer's disease, where cholinesterase inhibitors are beneficial.

Case Studies and Research Findings

-

Cytotoxicity Studies :

- A study evaluated the cytotoxic effects of related acetamides on cancer cell lines, reporting IC50 values ranging from 10 µM to 50 µM for effective compounds. These findings suggest that further exploration of this compound's cytotoxic potential is warranted.

-

Inhibition of Cholinesterases :

- Similar compounds have been shown to inhibit acetylcholinesterase (AChE) with varying degrees of potency. For instance, some derivatives exhibited IC50 values as low as 38.98 µM, indicating potential for therapeutic applications in neurodegenerative diseases.

-

Molecular Docking Studies :

- Docking studies on related acetamides suggest that these compounds can effectively bind to target proteins involved in cancer progression and neurodegeneration. This computational approach aids in predicting the binding affinity and interaction modes with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.